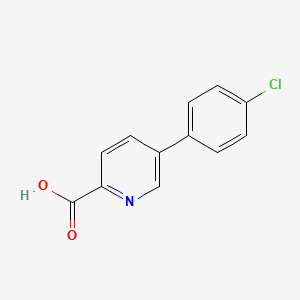

5-(4-Chlorophenyl)picolinic acid

Vue d'ensemble

Description

5-(4-Chlorophenyl)picolinic acid is a chemical compound characterized by a benzene ring substituted with a chlorine atom at the 4-position and a picolinic acid moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chlorophenylboronic acid and picolinic acid derivatives.

Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or water).

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as this compound derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Agricultural Applications

The compound is primarily recognized for its herbicidal properties. Picolinic acids are known to function as synthetic auxin herbicides, which mimic plant hormones to disrupt growth regulation in weeds. Studies have shown that modifications to the picolinic structure can enhance herbicidal efficacy .

Research Findings :

- Molecular docking studies suggest that 5-(4-Chlorophenyl)picolinic acid exhibits high binding affinities to proteins involved in plant hormone signaling pathways, indicating its potential as an effective herbicide.

- Comparative studies with other synthetic auxins demonstrate that derivatives can outperform traditional herbicides like picloram in terms of efficacy and safety for crops such as corn and wheat .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science. Its carboxylic acid and pyridine groups can be exploited to create new materials with distinct properties.

Potential Applications :

- Development of coordination polymers and metal-organic frameworks (MOFs) for catalysis or gas storage.

- Exploration of complexation behaviors with metal ions for innovative catalytic processes.

Comparative Analysis of Picolinic Acid Derivatives

| Compound Name | Structure Characteristics | Primary Application Area |

|---|---|---|

| This compound | Contains a chlorophenyl group; carboxylic acid | Medicinal Chemistry, Agriculture |

| Halauxifen-methyl | Synthetic auxin; effective herbicide | Agriculture |

| Florpyrauxifen-benzyl | Another synthetic auxin; broad-spectrum herbicide | Agriculture |

Mécanisme D'action

The mechanism by which 5-(4-Chlorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Chlorophenylacetic acid: Similar structure but different functional group.

5-(4-Chlorophenyl)thiophene-2-carboxylic acid: Similar aromatic ring but different heterocyclic core.

Uniqueness: 5-(4-Chlorophenyl)picolinic acid is unique due to its specific combination of the chlorophenyl group and the picolinic acid moiety, which imparts distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

5-(4-Chlorophenyl)picolinic acid is a compound that has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews the biological activity of this compound, emphasizing its herbicidal properties, interactions with biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a derivative of picolinic acid characterized by the presence of a 4-chlorophenyl group attached to the nitrogen of the pyridine ring. Its molecular formula is C₁₁H₈ClN₁O₂, with a molecular weight of approximately 227.64 g/mol. The structural features contribute to its chemical reactivity and biological activity, making it a candidate for various applications.

Herbicidal Activity

Research indicates that compounds derived from picolinic acid can function as synthetic auxin herbicides. These compounds mimic natural plant hormones, disrupting growth regulation in plants. The herbicidal efficacy of this compound has been suggested based on its structural similarities to other effective herbicides.

Table 1: Comparison of Herbicidal Activity

| Compound Name | Mechanism of Action | Efficacy (IC₅₀) |

|---|---|---|

| This compound | Auxin mimic | Potential candidate |

| Halauxifen-methyl | Auxin mimic | IC₅₀ = 0.1 μM |

| Florpyrauxifen-benzyl | Auxin mimic | IC₅₀ = 0.2 μM |

| Clopyralid | Chlorinated pyridine derivative | IC₅₀ = 0.3 μM |

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with target proteins involved in plant hormone signaling pathways. These studies suggest that the compound may exhibit high binding affinities, supporting its potential as an herbicide.

Case Studies and Research Findings

- Herbicidal Screening : In various studies, modifications to the picolinic structure have been shown to enhance herbicidal efficacy. For instance, compounds similar to this compound demonstrated improved activity against Arabidopsis thaliana roots compared to standard herbicides like picloram .

- Antiparasitic Activity : Although not directly tested, structural analogs have been explored for antiparasitic activity against Leishmania donovani. These studies indicate that modifications around the picolinic scaffold can yield compounds with significant antiparasitic effects .

- Neuroprotective Effects : Picolinic acid has been noted for its neuroprotective properties in various studies, indicating that derivatives may also possess similar effects. Research shows that picolinic acid can enhance macrophage functions and exert anti-viral activities at high concentrations .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRILHLKPFHWWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679312 | |

| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-85-3 | |

| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.